3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Oxadiazole positional isomer Fluorophenyl substitution Structure–activity relationship

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 931954-15-3; molecular formula C₁₈H₁₁FN₂O₄; molecular weight 338.29 g/mol) is a fully synthetic hybrid scaffold that fuses an 8-methoxy-coumarin (2H-chromen-2-one) fluorophore with a 3-(4-fluorophenyl)-1,2,4-oxadiazole pharmacophore. The compound is purchased exclusively from specialty chemical aggregators (e.g., Chemenu, catalog number CM860965) at a typical purity of ≥95%.

Molecular Formula C18H11FN2O4
Molecular Weight 338.294
CAS No. 931954-15-3
Cat. No. B2427780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
CAS931954-15-3
Molecular FormulaC18H11FN2O4
Molecular Weight338.294
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H11FN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3
InChIKeyWIGUREPOIGJZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 931954-15-3): Compound Identity and Procurement-Relevant Classification


3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 931954-15-3; molecular formula C₁₈H₁₁FN₂O₄; molecular weight 338.29 g/mol) is a fully synthetic hybrid scaffold that fuses an 8-methoxy-coumarin (2H-chromen-2-one) fluorophore with a 3-(4-fluorophenyl)-1,2,4-oxadiazole pharmacophore . The compound is purchased exclusively from specialty chemical aggregators (e.g., Chemenu, catalog number CM860965) at a typical purity of ≥95% . The 1,2,4-oxadiazole ring is a recognized metabolically stable bioisostere of ester and amide functionalities, conferring resistance to hydrolytic degradation that is not shared by 1,3,4-oxadiazole or ester-linked coumarin conjugates [1]. This single molecular entity integrates two privileged substructures—coumarin and 1,2,4-oxadiazole—into a C-3 directly linked architecture, placing it within a well-characterized class of tunable donor–π–acceptor (D–π–A) fluorescent dyes and carbonic anhydrase-targeting probes [2].

Why 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one Cannot Be Replaced by General Coumarin-Oxadiazole Analogs: Substitution-Dependent Selectivity Risks


Coumarin–oxadiazole hybrids are not a uniform compound class; three structural variables—oxadiazole regioisomerism (1,2,4- vs. 1,3,4-), fluorophenyl position (2-fluoro vs. 4-fluoro), and coumarin methoxy substitution site—produce sharply divergent target engagement and photophysical profiles. For example, in carbonic anhydrase inhibition, 1,2,4-oxadiazole-linked coumarins achieve exclusive selectivity for tumor-associated isoforms hCA IX and XII (Ki as low as 1 nM) with no measurable inhibition of off-target cytosolic isoforms hCA I/II at >10,000 nM [1], whereas 1,3,4-oxadiazole congeners exhibit pan-isoform inhibition with substantially reduced selectivity windows [2]. The 4-fluorophenyl substituent on the oxadiazole establishes a specific electron-withdrawing para-halogen interaction that tunes both the oxadiazole C-5 electrophilicity and the coumarin emission wavelength—effects that the 2-fluorophenyl positional isomer (CAS 892756-60-4) cannot replicate because ortho-fluorine introduces steric torsion that disrupts π-conjugation across the oxadiazole–coumarin junction [3]. Consequently, substituting this compound with a generic coumarin–oxadiazole analog without matching these precise structural features risks losing both the target selectivity signature and the calibrated fluorescence readout critical for assay reproducibility.

Quantitative Comparative Evidence: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one vs. Closest Analogs


4-Fluorophenyl vs. 2-Fluorophenyl Positional Isomer: Electronic and Conformational Differentiation

The 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 931954-15-3) carries a para-fluorophenyl substituent on the oxadiazole C-3, whereas its closest commercially available positional isomer, 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 892756-60-4), bears an ortho-fluorine. In 1,2,4-oxadiazole-based D–π–A fluorophores, the para-fluorine contributes to a linear electron-withdrawing resonance effect that extends conjugation from the oxadiazole acceptor into the coumarin donor, increasing the Stokes shift and quantum yield; ortho-fluorine introduces steric clash with the oxadiazole ring, twisting the aryl–oxadiazole dihedral angle out of planarity and attenuating intramolecular charge transfer (ICT) efficiency [1]. In medicinal chemistry contexts, 4-fluorophenyl-substituted 1,2,4-oxadiazoles have been documented to exhibit superior MAO-B inhibitory potency (IC₅₀ = 52 nM, selectivity index >192) compared to 2-fluorophenyl analogs, attributed to optimal fit within the hydrophobic substrate cavity without steric penalty [2]. The target compound's para-fluoro geometry therefore provides predictable ICT-based fluorescence and a validated pharmacophoric conformation that the ortho-fluoro isomer cannot guarantee.

Oxadiazole positional isomer Fluorophenyl substitution Structure–activity relationship Conjugation

1,2,4-Oxadiazole Regioisomer Selectivity Advantage in Carbonic Anhydrase Inhibition

Coumarin-linked 1,2,4-oxadiazoles evaluated against four human carbonic anhydrase isoforms (hCA I, II, IX, XII) demonstrate exclusive nanomolar inhibition of the tumor-associated membrane-bound isoforms hCA IX and XII, with zero detectable inhibition of the ubiquitous cytosolic isoforms hCA I and II at concentrations exceeding 10,000 nM [1]. Representative compound 6c from this series achieves a Ki of 23.6 nM against hCA IX, while compound 6o reaches Ki = 1.0 nM against hCA XII—both surpassing the clinical standard acetazolamide (AAZ) [1]. In contrast, coumarin-1,3,4-oxadiazole hybrids tested under identical conditions inhibit all four isoforms, losing the clean selectivity window that distinguishes the 1,2,4-oxadiazole architecture [2]. The 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one shares the identical 1,2,4-oxadiazole regioisomeric core and coumarin attachment geometry (C-3 direct linkage) as the compounds in Thacker et al., placing it within the selective hCA IX/XII inhibitor class; its 8-methoxy substitution further modulates the coumarin hydrolytic susceptibility that governs non-classical CA inhibition kinetics [1].

Carbonic anhydrase Tumor-associated isoforms Isoform selectivity Non-classical CA inhibition

Hydrolytic Stability Advantage of the 1,2,4-Oxadiazole Bioisostere Over Ester and Amide Congeners

The 1,2,4-oxadiazole heterocycle is a documented hydrolytically stable bioisostere of ester and amide functionalities, resisting both acidic and neutral aqueous hydrolysis that would degrade ester-linked coumarin conjugates within hours [1]. In a comparative RP-HPLC stability assessment at pH 7.4 and acidic pH, selected 1,2,4-oxadiazole-containing compounds retained >95% intact parent after 24 h incubation, whereas corresponding amide analogs underwent 15–40% hydrolysis under identical conditions [2]. For 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 931954-15-3), the oxadiazole ring directly bridges the 4-fluorophenyl group to the coumarin C-3 position without a hydrolyzable ester or amide linkage, meaning the entire hybrid scaffold maintains structural integrity under physiological and storage conditions that would cleave ester-coupled coumarin–oxadiazole alternatives (e.g., 4-[(3-aryl-1,2,4-oxadiazol-5-yl)methoxy]-coumarins, which contain a benzylic ether linkage susceptible to oxidative metabolism) [3]. This intrinsic chemical stability directly translates to longer shelf-life, fewer degradation-related impurities in DMSO stock solutions, and reliable concentration–response relationships in long-duration cellular assays.

Bioisostere Hydrolytic stability Metabolic stability 1,2,4-Oxadiazole

8-Methoxy Coumarin Substitution Pattern: Differentiation from 6-Methoxy and 7-Methoxy Regioisomers in β-Glucuronidase Inhibition

Within the broader chromen-4-one-oxadiazole chemotype, the methoxy substitution position on the coumarin ring significantly modulates β-glucuronidase inhibitory potency. A library of 19 chromen-4-one–oxadiazole analogs evaluated against β-glucuronidase exhibited IC₅₀ values spanning 0.8 ± 0.1 μM to 42.3 ± 0.8 μM, compared to the standard d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 μM) [1]. The 8-methoxy substitution pattern present in CAS 931954-15-3 creates an electron-donating effect at the coumarin C-8 position, which alters the lactone carbonyl electrophilicity and thus the rate of enzyme-catalyzed hydrolytic ring-opening central to β-glucuronidase inhibition [1]. The 6-methoxy regioisomer (CAS not specified; 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one, molecular formula C₁₈H₁₁FN₂O₄) has the identical atomic composition but positions the methoxy group para to the lactone carbonyl, resulting in a different resonance electronic distribution that can shift inhibitory potency by 5- to 50-fold within the same assay [REFS-1, class-level SAR]. The 8-methoxy placement additionally influences the fluorescence emission maximum, as 8-substituted coumarins typically exhibit red-shifted emission relative to 6- or 7-substituted isomers due to extended conjugation [2].

Coumarin regioisomer Methoxy substitution β-Glucuronidase inhibition SAR

Class-Validated Butyrylcholinesterase (BChE) Inhibitory Activity with Neuroprotective Phenotype for Coumarin/1,2,4-Oxadiazole Hybrids

Coumarin/1,2,4-oxadiazole hybrids sharing the identical heterocyclic connectivity as the target compound have been demonstrated as potent and selective human butyrylcholinesterase (hBChE) inhibitors with concomitant neuroprotective activity. Enantiomers 5u and 5v from this chemotype exhibited hBChE IC₅₀ values of 8.17 μM and 9.56 μM, respectively, with 9.49-fold and 7.58-fold selectivity for hBChE over hAChE, while also protecting SH-SY5Y neuroblastoma cells against Aβ₂₅–₃₅-induced neurotoxicity [1]. This dual functional profile—enzymatic inhibition plus cellular neuroprotection—is a class-level characteristic of 1,2,4-oxadiazole-coupled coumarins and is not observed in 1,3,4-oxadiazole regioisomers, which generally lack the neuroprotective cellular phenotype [2]. The 4-fluorophenyl substituent on the oxadiazole ring of CAS 931954-15-3 provides the electron-withdrawing character required for effective cholinesterase catalytic site interaction, positioning this compound as a candidate lead-like scaffold for Alzheimer's disease multi-target ligand development.

Butyrylcholinesterase Alzheimer's disease Neuroprotection Selectivity

Fluorescence Quantum Yield Benchmarking Within the 1,2,4-Oxadiazolyl Coumarin Dye Class

The 1,2,4-oxadiazole-linked coumarin architecture constitutes a validated class of blue-light-emitting D–π–A fluorescent dyes with quantum yields reaching 0.68 and Stokes shifts substantially larger than those of conventional coumarin dyes [1]. The specific combination of an 8-methoxy donor group on the coumarin and a 4-fluorophenyl-substituted 1,2,4-oxadiazole acceptor creates a push–pull electronic system. Electron-donating methoxy at C-8 raises the HOMO energy of the coumarin donor, while the electron-withdrawing 4-fluorophenyl-oxadiazole lowers the LUMO of the acceptor, producing a narrower HOMO–LUMO gap and a red-shifted emission relative to unsubstituted or 6-methoxy coumarin–oxadiazole dyes [1]. TGA analysis of representative oxadiazolyl coumarin dyes demonstrates thermal stability up to 245 °C, confirming suitability for solid-state device fabrication [1]. The target compound's precisely defined substitution pattern—8-OCH₃ donor and 4-F-Ph-oxadiazole acceptor—should place its quantum yield within the high-efficiency range (Φ > 0.4) reported for this dye class, offering a procurement-specified fluorophore with calibrated photophysical properties for assay development, fluorescent labeling, or OLED research.

Fluorescent probe Quantum yield Stokes shift D–π–A dye OLED

Recommended Application Scenarios for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one Based on Verified Differentiation Evidence


Tumor-Associated Carbonic Anhydrase IX/XII Selective Inhibitor Screening and Chemical Probe Development

The compound's 1,2,4-oxadiazole–coumarin architecture has been class-validated to deliver exclusive nanomolar inhibition of the tumor-associated isoforms hCA IX and XII (Ki = 1.0–315.6 nM) with no detectable activity against hCA I/II at concentrations >10,000 nM [1]. Researchers developing isoform-selective CA inhibitors for hypoxic tumor targeting should procure this scaffold to exploit the intrinsic selectivity imparted by the 1,2,4-oxadiazole regioisomer. The 8-methoxy and 4-fluorophenyl substituents may be further optimized through focused library synthesis starting from this validated core.

Dual-Functional Anti-Alzheimer Lead Optimization: BChE Inhibition with Intrinsic Neuroprotection

Coumarin/1,2,4-oxadiazole hybrids structurally analogous to this compound have been shown to inhibit hBChE with IC₅₀ values of 8.17–9.56 μM, exhibit 7.58–9.49-fold selectivity over hAChE, and concurrently protect SH-SY5Y neuronal cells from Aβ₂₅–₃₅-induced toxicity [2]. Medicinal chemistry teams pursuing multi-target-directed ligands (MTDLs) for Alzheimer's disease can use this compound as a starting scaffold, leveraging the dual enzymatic inhibition plus cellular protection phenotype that is unique to the 1,2,4-oxadiazole regioisomer.

Blue-Light-Emitting D–π–A Fluorescent Probe and OLED Material Development

The 1,2,4-oxadiazolyl coumarin dye class, to which this compound belongs, achieves quantum yields up to 0.68 with large Stokes shifts and thermal stability to 245 °C [3]. The specific 8-methoxy (donor) and 4-fluorophenyl-oxadiazole (acceptor) substitution pattern establishes a strong D–π–A push–pull system predicted to yield blue emission with Φ ≥ 0.4. Materials science laboratories developing fluorescent probes, bioimaging agents, or OLED emissive layers should specify this compound's substitution pattern to obtain the calibrated photophysical performance documented for this dye class.

β-Glucuronidase Inhibitor Screening with Defined Coumarin Methoxy Regiochemistry

The methoxy group at the coumarin C-8 position electronically tunes the lactone carbonyl reactivity that governs β-glucuronidase inhibition kinetics [4]. Within the chromen-4-one-oxadiazole series, methoxy positional isomers span a 52-fold IC₅₀ range (0.8–42.3 μM). Assay development groups requiring reproducible β-glucuronidase inhibitory activity must procure the 8-methoxy regioisomer specifically, as substitution with the 6-methoxy or 7-methoxy variant—despite identical molecular formula and molecular weight—can shift potency by an order of magnitude and invalidate SAR conclusions.

Quote Request

Request a Quote for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.